2-benzyl-4-cyclopropyl-N-ethylpiperazine-1-carboxamide
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Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as 2-benzyl-4-cyclopropyl-N-ethylpiperazine-1-carboxamide, can involve various methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Medicinal Chemistry Applications
In the realm of medicinal chemistry, derivatives similar to 2-benzyl-4-cyclopropyl-N-ethylpiperazine-1-carboxamide have been synthesized for their potential biological activities. For instance, compounds with a cyclopropyl and piperazine structure have been explored for their antimicrobial and anti-inflammatory properties, showcasing the relevance of these moieties in drug design (Miranda-Calderón et al., 2014; Patel et al., 2011).
Crystallography and Structural Analysis
Crystallographic studies have provided insights into the structural features of compounds bearing resemblance to this compound. These studies reveal the importance of the piperazine ring's conformation and the spatial arrangement of the cyclopropyl group in determining the compound's physical and chemical properties (Ozbey et al., 2001).
Organic Synthesis and Chemical Properties
Research in organic synthesis has highlighted the versatility of cyclopropyl and piperazine-containing compounds in chemical transformations. For example, the intramolecular functionalization of cyclopropyl groups has been achieved without the need for additional catalysts or reagents, showcasing the inherent reactivity of such structures (Ladd et al., 2016). Additionally, studies on the synthesis of amides within the N-methylpiperazine series demonstrate the potential for creating a diverse array of bioactive molecules (Koroleva et al., 2011).
Properties
IUPAC Name |
2-benzyl-4-cyclopropyl-N-ethylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-2-18-17(21)20-11-10-19(15-8-9-15)13-16(20)12-14-6-4-3-5-7-14/h3-7,15-16H,2,8-13H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXDBXNBSKCGQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1CC2=CC=CC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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